2-acetyl-4-fluorobenzaldehyde CAS 1891254-71-9 properties
2-acetyl-4-fluorobenzaldehyde CAS 1891254-71-9 properties
Topic: 2-Acetyl-4-fluorobenzaldehyde (CAS 1891254-71-9): Synthetic Protocols and Application in Heterocyclic Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary
2-Acetyl-4-fluorobenzaldehyde (CAS 1891254-71-9) represents a highly valuable "bifunctional" aromatic scaffold in modern drug discovery. Characterized by the presence of both an aldehyde and a ketone moiety in an ortho relationship, combined with a fluorine substituent, this compound serves as a privileged intermediate for the synthesis of fused heterocycles—most notably quinolines, isoquinolines, and phthalazines.
While 4-fluorobenzaldehyde is a common commodity chemical, the 2-acetyl derivative allows for rapid access to complex polycyclic systems via condensation reactions (e.g., Friedländer annulation) that are otherwise difficult to construct. This guide provides a validated synthetic workflow, physicochemical profile, and reactivity map to facilitate its integration into pharmaceutical pipelines.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The dual carbonyl functionality creates a unique polarity profile. The fluorine atom at the 4-position (para to the aldehyde) modulates the electronic density of the ring, enhancing the electrophilicity of the aldehyde carbon while influencing metabolic stability in downstream drug candidates.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1891254-71-9 | |
| IUPAC Name | 2-Acetyl-4-fluorobenzaldehyde | |
| Molecular Formula | C₉H₇FO₂ | |
| Molecular Weight | 166.15 g/mol | |
| Appearance | Pale yellow solid or viscous oil | Low melting point expected |
| Predicted Boiling Point | 265°C ± 20°C (at 760 mmHg) | In silico prediction [1] |
| Predicted LogP | 1.85 ± 0.3 | Moderate lipophilicity |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Poor water solubility |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Aldehyde is oxidation-sensitive |
Synthetic Accessibility: The Directed Ortho Metalation (DoM) Route
Direct electrophilic aromatic substitution (Friedel-Crafts) on 4-fluorobenzaldehyde or 4-fluoroacetophenone fails to yield the 1,2,4-substitution pattern efficiently due to the meta-directing nature of the carbonyl groups.
The most robust, self-validating protocol utilizes Directed Ortho Metalation (DoM) . This approach leverages the aldehyde (protected as an acetal) to direct a lithium base to the ortho position, ensuring high regioselectivity.
Experimental Protocol
Prerequisites: All glassware must be flame-dried. Reactions involving n-BuLi must be performed under positive Argon pressure.
Step 1: Protection (Acetal Formation)
Objective: Mask the aldehyde to prevent nucleophilic attack and provide a Directing Group (DG).
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Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Toluene.
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Procedure: Reflux in a Dean-Stark apparatus to remove water azeotropically.
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Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the aldehyde spot (Rf ~0.6) and appearance of the acetal (Rf ~0.7).
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Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, concentrate.
Step 2: Ortho-Lithiation & Acylation
Objective: Install the acetyl group regioselectively.
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Reagents: Protected Acetal (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), N-Methoxy-N-methylacetamide (Weinreb Amide, 1.2 eq), anhydrous THF.
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Procedure:
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Cool the acetal/THF solution to -78°C .
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Add n-BuLi dropwise over 20 min. Critical: Maintain temp < -70°C to prevent benzyne formation.
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Stir for 1 hour at -78°C (Lithiation).
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Add Weinreb amide (dissolved in THF) slowly.
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Allow to warm to Room Temperature (RT) over 2 hours.
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Mechanism: The acetal oxygens coordinate Li, directing deprotonation to the ortho carbon. The Weinreb amide prevents over-addition, stopping at the ketone stage.
Step 3: Deprotection & Cyclization Prevention
Objective: Reveal the aldehyde.
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Reagents: 2M HCl, THF.
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Procedure: Stir the crude mixture with 2M HCl at RT for 2 hours.
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Purification: Extract with EtOAc. Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).
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Validation: ¹H NMR should show two distinct carbonyl signals: Aldehyde (~10.0 ppm, s) and Ketone (~2.6 ppm, s).
Visualizing the Workflow
The following diagram illustrates the logic flow of the synthesis, highlighting the critical "Protection" checkpoint.
Figure 1: Directed Ortho Metalation (DoM) strategy for the regioselective synthesis of 2-acetyl-4-fluorobenzaldehyde.
Reactivity & Applications in Drug Design
The core value of CAS 1891254-71-9 lies in its 1,2-dicarbonyl relationship . It acts as a "linchpin" for condensation reactions.
A. Friedländer Annulation (Quinoline Synthesis)
This is the primary application. Reaction with 2-aminoaryl ketones or aldehydes yields substituted quinolines, a scaffold found in antimalarials and kinase inhibitors.
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Mechanism: The amino group of the coupling partner attacks the more reactive aldehyde of the scaffold (imine formation), followed by an intramolecular aldol condensation with the acetyl group.
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Advantage: The fluorine atom is positioned at the quinoline C-7 position, a common site for metabolic blocking.
B. Claisen-Schmidt Condensation (Chalcones)
The compound can function as the electrophile (at the aldehyde) or the nucleophile (at the acetyl methyl group).
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Selectivity Control: To react only at the acetyl methyl group (to form chalcones), one must use a highly reactive external aldehyde and specific base catalysis (e.g., Ba(OH)₂) to favor the kinetic enolate of the acetyl group over the self-condensation of the benzaldehyde moiety.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.
Handling, Stability, and Safety
Stability Concerns
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Oxidation: Like all benzaldehydes, the aldehyde group is prone to autoxidation to the carboxylic acid (2-acetyl-4-fluorobenzoic acid) upon prolonged exposure to air. Store under Argon.
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Self-Condensation: In the presence of strong bases, the enolizable acetyl group can attack the aldehyde of a neighboring molecule. Avoid storage in basic media.
Safety Protocol (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. In case of contact, wash with copious amounts of water.[1]
References
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Chemikart. (2025). 1891254-71-9 | 2-acetyl-4-fluorobenzaldehyde Properties. Retrieved from [Link]
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Marco-Contelles, J., et al. (2009). Friedländer reaction: a powerful strategy for the synthesis of quinolines. Chemical Reviews.
